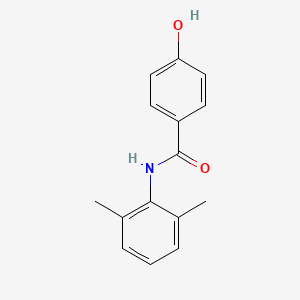
Benzamide, N-(2,6-dimethylphenyl)-4-hydroxy-
Overview
Description
Benzamide, N-(2,6-dimethylphenyl)-4-hydroxy- is an organic compound with a complex structure that includes both aromatic and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(2,6-dimethylphenyl)-4-hydroxy- typically involves the reaction of 2,6-dimethylaniline with 4-hydroxybenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature to moderate heat.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(2,6-dimethylphenyl)-4-hydroxy- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of N-(2,6-dimethylphenyl)-4-aminobenzamide.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Benzamide, N-(2,6-dimethylphenyl)-4-hydroxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Benzamide, N-(2,6-dimethylphenyl)-4-hydroxy- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s hydroxyl and amide groups play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)-4-aminobenzamide
- 2-chloro-N-(2,6-dimethylphenyl)acetamide
- N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
Uniqueness
Benzamide, N-(2,6-dimethylphenyl)-4-hydroxy- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group allows for additional hydrogen bonding compared to similar compounds, potentially enhancing its binding affinity to biological targets .
Properties
CAS No. |
51616-07-0 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-4-hydroxybenzamide |
InChI |
InChI=1S/C15H15NO2/c1-10-4-3-5-11(2)14(10)16-15(18)12-6-8-13(17)9-7-12/h3-9,17H,1-2H3,(H,16,18) |
InChI Key |
AFSOCTSNUFCJTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
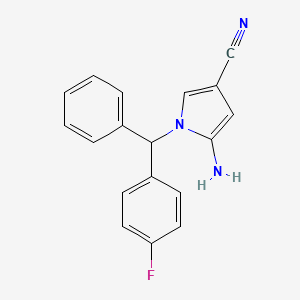

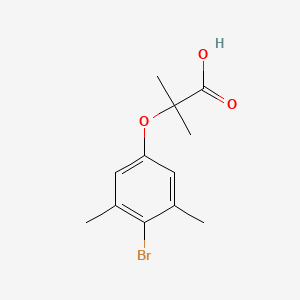
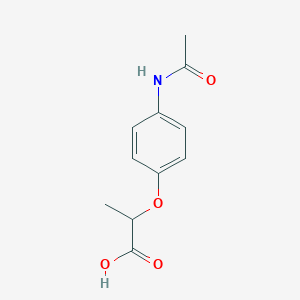
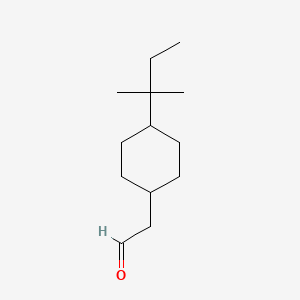
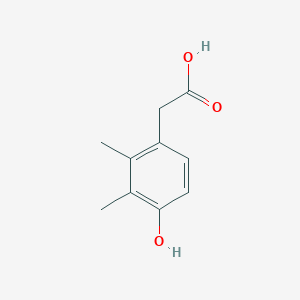
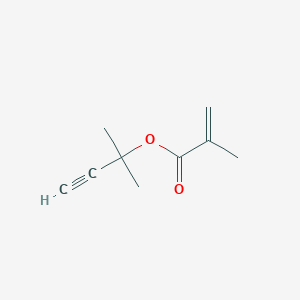
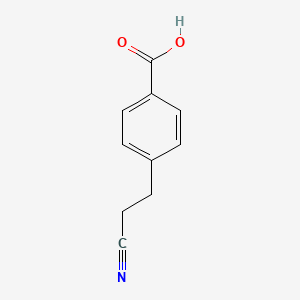
![3-methyl-N-(3-methylbutyl)-[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B8653115.png)
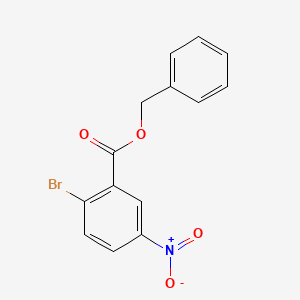
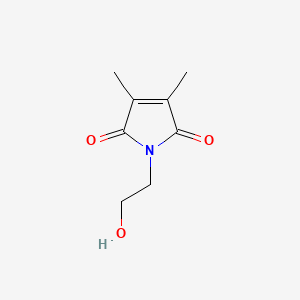
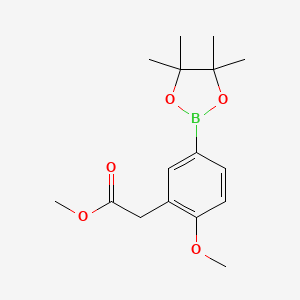

![Spiro[2.7]decane-1-carboxylic Acid](/img/structure/B8653158.png)
